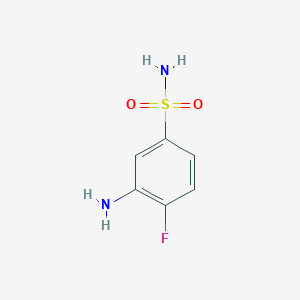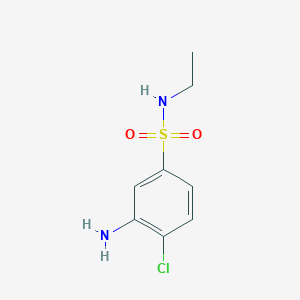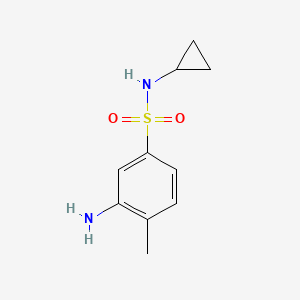
6-Bromo-2-chloroquinoline-3-methanol
Übersicht
Beschreibung
6-Bromo-2-chloroquinoline-3-methanol is a compound that is structurally related to various quinoline derivatives which have been studied for their chemical properties and potential applications in synthesis. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, the synthesis and structural analysis of 3-benzyl-6-bromo-2-chloroquinoline, as discussed in one of the papers, can provide valuable information on the synthesis pathways and molecular structure that may be applicable to this compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including bromination and chlorination. The paper on 3-benzyl-6-bromo-2-chloroquinoline describes a four-step synthesis process, which includes the formation of the quinoline ring followed by the introduction of bromine and chlorine substituents . This process is likely to be similar to the synthesis of this compound, with adjustments made to introduce the methanol group at the appropriate position on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The paper on 3-benzyl-6-bromo-2-chloroquinoline provides crystallographic and conformational analyses of the compound, which are essential for understanding the three-dimensional arrangement of atoms within the molecule . Density functional theory (DFT) calculations are also used to predict the molecular structure, which can be compared with experimental data to validate the theoretical models.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including further bromination, nitration, and the formation of fused rings. For example, the tetrabromination of a dihydroquinoline derivative leads to the formation of an unusual fused aziridine, as well as products of oxidative dimerization . These reactions highlight the reactivity of the quinoline ring and its substituents, which is relevant for understanding the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their substituents. The paper on 3-benzyl-6-bromo-2-chloroquinoline discusses the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the compound's reactivity and interaction with other molecules . Additionally, hydrogen bonding interactions, as seen in the crystal structures of related compounds, can affect the solubility and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Applications
A significant application of 6-Bromo-2-chloroquinoline-3-methanol is in the synthesis of new quinoline-based 1,2,3-triazoles, which have demonstrated antimicrobial and antimalarial activities. This compound, along with its derivatives, has been synthesized and evaluated for its biological activity against various microorganisms and specifically towards Plasmodium falciparum, showcasing its potential in developing treatments for infectious diseases (Parthasaradhi et al., 2015).
Antibacterial Activities
Another research avenue involves the synthesis of new 6-Bromoquinolin-4-ol derivatives, highlighting the potential of this compound as a precursor. These derivatives were evaluated for their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting significant antibacterial properties. The study also included molecular docking and density functional theory (DFT) analyses to understand the molecular basis of the observed biological activities (Arshad et al., 2022).
Structural and Computational Chemistry
Research on this compound extends into the field of structural and computational chemistry. Studies have been conducted on its derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, to elucidate their molecular structures through crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the physicochemical properties and potential applications of these compounds in further chemical syntheses (Zhou et al., 2022).
Photophysical Properties
The exploration of photophysical properties is another area where this compound finds application. Studies on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety have been performed to understand their absorbance, fluorescence spectra, and quantum yield in methanol. This research is pivotal for developing materials with potential applications in optoelectronics and sensing technologies (Singh et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .
Eigenschaften
IUPAC Name |
(6-bromo-2-chloroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGPGLEVGCNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640648 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017464-16-2 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



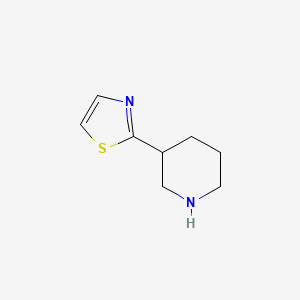

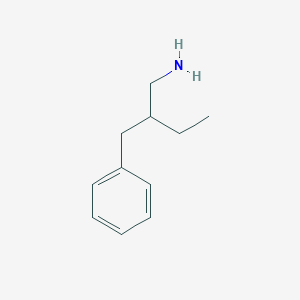


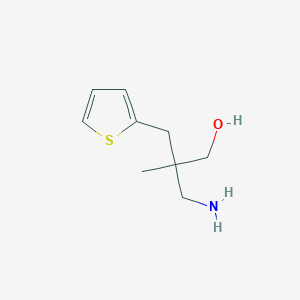
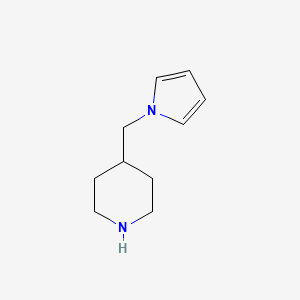
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
